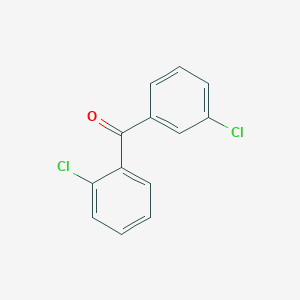

(2-Chlorophenyl)(3-chlorophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEYPNHFGDABED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574452 | |

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77008-58-3 | |

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2-Chlorophenyl)(3-chlorophenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Chlorophenyl)(3-chlorophenyl)methanone (CAS No. 77008-58-3), a dichlorinated benzophenone derivative. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds and established analytical methodologies to present a robust framework for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's characteristics and the analytical rigor required for its study. We will delve into a proposed synthetic pathway, detailed analytical protocols for isomer differentiation and purity assessment, and predicted spectral properties based on established principles of organic chemistry and spectroscopy.

Introduction: The Significance of Dichlorinated Benzophenones

Benzophenone and its derivatives are a class of organic compounds with significant applications across various scientific and industrial fields. Their utility as photoinitiators in polymer chemistry, as synthons in organic synthesis, and as core scaffolds in medicinal chemistry underscores the importance of understanding their fundamental properties. Dichlorinated benzophenones, in particular, present a unique set of characteristics owing to the influence of the chlorine substituents on the electronic and steric properties of the benzophenone core. The specific isomer, (2-Chlorophenyl)(3-chlorophenyl)methanone, is of interest due to the asymmetric substitution pattern which can influence its crystalline structure, reactivity, and biological activity.

The accurate characterization of (2-Chlorophenyl)(3-chlorophenyl)methanone is paramount, as isomeric impurities can significantly alter the outcome of subsequent reactions or biological assays. The close structural relationship to other dichlorobenzophenone isomers necessitates the use of high-resolution analytical techniques to ensure sample purity and unequivocal identification.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity. For (2-Chlorophenyl)(3-chlorophenyl)methanone, this involves understanding its atomic composition and connectivity.

Chemical Identity

| Identifier | Value |

| Systematic Name | (2-Chlorophenyl)(3-chlorophenyl)methanone |

| Common Name | 2,3'-Dichlorobenzophenone |

| CAS Number | 77008-58-3[1] |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| SMILES | C1=CC=C(C(=O)C2=CC(=CC=C2)Cl)C=C1Cl |

| InChI | InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |

Proposed Synthesis: Friedel-Crafts Acylation

A reliable method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to aryl ketones. For the synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone, a logical approach involves the acylation of chlorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Aromatic Substrate: To the resulting mixture, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product should be purified by column chromatography on silica gel to separate the desired 2,3'-isomer from other potential isomers (e.g., 4,3'- and 2,5'-dichlorobenzophenones).

Physicochemical Properties: An Analytical Approach

Due to the scarcity of direct experimental data, this section outlines the experimental methodologies and expected outcomes for the determination of the key physicochemical properties of (2-Chlorophenyl)(3-chlorophenyl)methanone.

Physical State and Appearance

Based on the properties of other dichlorobenzophenone isomers, (2-Chlorophenyl)(3-chlorophenyl)methanone is expected to be a white to off-white crystalline solid at room temperature.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty, sealed aluminum pan as a reference.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

The melting point of dichlorobenzophenone isomers can vary significantly. For instance, 4,4'-dichlorobenzophenone has a melting point of 144-147 °C.[2] The melting point of the 2,3'-isomer will be a unique physical constant.

Solubility Profile

Understanding the solubility is crucial for purification, formulation, and biological testing.

-

Experimental Protocol: Qualitative Solubility Testing

-

To a series of small test tubes, add approximately 10 mg of the compound.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate, hexane) to each tube.

-

Observe for dissolution at room temperature and with gentle heating.

-

Based on the "like dissolves like" principle and data from related compounds, (2-Chlorophenyl)(3-chlorophenyl)methanone is expected to be poorly soluble in water and soluble in common organic solvents such as chlorinated hydrocarbons, ketones, and esters.[3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2-Chlorophenyl)(3-chlorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the 2-chlorophenyl ring and the 3-chlorophenyl ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chlorine atoms and the carbonyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon (around 195 ppm), the quaternary carbons attached to the chlorine atoms, and the protonated aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the chloro and carbonyl substituents.

-

Experimental Protocol: NMR Analysis

-

Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1670 cm⁻¹. The exact position will be influenced by the electronic effects of the chlorine substituents. Characteristic C-Cl stretching vibrations will be observed in the fingerprint region (typically below 800 cm⁻¹).

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 250 is expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to acylium ions such as [C₆H₄ClCO]⁺ (m/z 139) and [C₆H₅Cl]⁺ (m/z 111).

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

Inject an aliquot into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) to achieve chromatographic separation.

-

The mass spectrometer will be operated in EI mode, scanning a mass range of, for example, 50-300 amu.

-

Chromatographic Purity and Isomer Separation

Given that the synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone can lead to the formation of other dichlorobenzophenone isomers, chromatographic methods are essential for assessing purity and for preparative separation.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and for preliminary purity assessment. Different isomers of dichlorobenzophenone can often be separated using appropriate solvent systems. For instance, a mixture of hexane and ethyl acetate in varying ratios can be used as the mobile phase on silica gel plates.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique for both analytical and preparative separation of isomers.

-

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 or C8 reversed-phase column is suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used.[3]

-

Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm) is appropriate.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The retention times of different isomers will vary, allowing for their separation and quantification.

-

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure and crystal packing, single-crystal X-ray diffraction is the gold standard. Obtaining suitable single crystals of (2-Chlorophenyl)(3-chlorophenyl)methanone would provide definitive information on bond lengths, bond angles, and intermolecular interactions. While no public crystal structure is currently available, this remains a key area for future investigation.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of (2-Chlorophenyl)(3-chlorophenyl)methanone. While direct experimental data for this specific isomer is limited, this guide leverages established chemical principles and analytical methodologies to empower researchers to confidently work with this compound. The emphasis on high-resolution analytical techniques for isomer separation and purity assessment is critical for ensuring the reliability of downstream applications in drug discovery and materials science. Further experimental investigation to populate the specific physicochemical data for this compound is highly encouraged and would be a valuable contribution to the chemical sciences.

References

-

SIELC Technologies. (n.d.). Separation of 3,4-Dichlorobenzophenone on Newcrom R1 HPLC column. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78838, Methanone, (2-chlorophenyl)phenyl-. Retrieved February 13, 2026, from [Link]

- Smith, F. P., Bishara, R. H., & Drummond, I. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.

Sources

- 1. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]

- 3. Separation of 3,4-Dichlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. tandfonline.com [tandfonline.com]

Technical Guide: (2-Chlorophenyl)(3-chlorophenyl)methanone Structural & Conformational Analysis

Executive Summary

Compound Identity: (2-Chlorophenyl)(3-chlorophenyl)methanone CAS Registry Number: 77008-58-3 Synonyms: 2,3'-Dichlorobenzophenone; 2-chlorophenyl-3-chlorophenyl ketone.

This guide provides a comprehensive structural and conformational analysis of (2-Chlorophenyl)(3-chlorophenyl)methanone , a specific isomer of dichlorobenzophenone.[1][2][3] Unlike its symmetric counterparts (e.g., 4,4'-dichlorobenzophenone), this molecule exhibits significant asymmetry due to the differential substitution pattern (ortho vs. meta).[1][2][3] This asymmetry dictates its unique crystallographic packing, solubility profile, and reactivity, making it a critical scaffold in the development of non-symmetric pharmacophores and photo-initiators.[1][2][3]

Chemical Identity and Significance[1][2][3][4][5][6][7]

The target compound is a benzophenone derivative characterized by two chlorine substituents on different phenyl rings: one at the ortho (2) position and the other at the meta (3) position relative to the carbonyl bridge.[1][2][3]

| Property | Data |

| IUPAC Name | (2-Chlorophenyl)(3-chlorophenyl)methanone |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| CAS Number | 77008-58-3 |

| SMILES | Clc1ccccc1C(=O)c2cccc(Cl)c2 |

| Key Structural Feature | Non-planar "propeller" conformation driven by ortho-steric hindrance. |

Pharmacological & Industrial Relevance

Benzophenones are privileged scaffolds in medicinal chemistry, serving as cores for anti-inflammatory agents, p38 MAP kinase inhibitors, and UV blockers.[1][2][3] The 2,3'-isomer is particularly valuable because it breaks molecular symmetry.[1][2][3] Symmetry breaking is a known strategy in drug design to increase solubility and target selectivity compared to highly crystalline, symmetric analogs (like 4,4'-dichlorobenzophenone).[1][2][3]

Synthesis: Protocol & Causality

The Challenge of Regioselectivity

Standard Friedel-Crafts acylation is unsuitable for synthesizing high-purity (2-chlorophenyl)(3-chlorophenyl)methanone.[1]

-

Reasoning: Reacting 2-chlorobenzoyl chloride with chlorobenzene typically directs para (major) and ortho (minor), yielding primarily 2,4'-dichlorobenzophenone and 2,2'-dichlorobenzophenone. The meta position is deactivated.[1][2][3]

-

Solution: A Grignard-mediated coupling is required to enforce the specific meta substitution on the second ring.[1][2][3]

Validated Synthesis Protocol (Grignard Route)

This protocol ensures the exact placement of the chlorine atoms by using pre-functionalized precursors.[1][2][3]

Reagents:

-

3-Chlorophenylmagnesium bromide (Nucleophile, prepared in situ)

-

Copper(I) iodide (CuI) catalyst (Optional, to prevent over-addition)

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, add magnesium turnings (1.1 eq) and a crystal of iodine.

-

Add 3-chlorobromobenzene (1.0 eq) in anhydrous THF dropwise.[1][2][3] Initiate reflux to form 3-chlorophenylmagnesium bromide .[1][2][3]

-

Checkpoint: Solution turns brown/grey; Mg is consumed.[1][2][3]

-

-

Acylation (The Coupling):

-

Cool the Grignard solution to 0°C.

-

In a separate vessel, dissolve 2-chlorobenzoyl chloride (1.0 eq) in THF.

-

Critical Step: Slowly cannulate the Grignard reagent into the acid chloride solution (inverse addition) at -78°C to 0°C.[1][2][3]

-

Causality: Inverse addition maintains an excess of the electrophile, minimizing the formation of the tertiary alcohol (double addition product).[1][2][3]

-

-

Quench & Workup:

-

Purification:

Synthesis Pathway Diagram[1][2][3][7]

Caption: Selective synthesis via Grignard coupling prevents isomer mixtures common in Friedel-Crafts reactions.

Structural & Conformational Analysis

The "Ortho-Effect" and Twist Angles

The defining structural feature of (2-chlorophenyl)(3-chlorophenyl)methanone is the steric clash introduced by the chlorine atom at the 2-position (Ring A).[1]

-

Ring A (2-Cl substituted):

-

Steric Driver: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å).[1][2][3]

-

Consequence: To avoid repulsion between the 2-Cl atom and the carbonyl oxygen (or the phenyl ring B), Ring A must rotate significantly out of the C-C(=O)-C plane.[1][2][3]

-

Predicted Dihedral Angle (

): ~55° - 75°.[1][2][3]

-

-

Ring B (3-Cl substituted):

-

Steric Driver: The 3-Cl is in the meta position, far from the carbonyl bridge.[1][2][3] The primary interaction is between the ortho-hydrogens (2'-H, 6'-H) and the carbonyl group.[1]

-

Consequence: Ring B retains a typical benzophenone twist to relieve H...H repulsion.[1][2][3]

-

Predicted Dihedral Angle (

): ~25° - 35°.[1][2][3]

-

Conformational Energy Landscape

The molecule exists in a "propeller" shape.[1][2][3] The lowest energy conformation places the 2-Cl atom exo (pointing away) relative to the other phenyl ring to minimize steric crowding.[1][2][3]

Key Intramolecular Forces:

-

Attractive: Weak

-

Conformational Logic Diagram

Caption: Steric repulsion at the ortho-position drives the molecule into a highly twisted, non-planar geometry.

Spectroscopic Characterization

Researchers should use the following signatures to validate the structure and purity of the synthesized compound.

Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

-

Ring A (2-Cl): The proton at the 6-position (adjacent to the carbonyl) will appear as a doublet at ~7.4–7.5 ppm.[1][2][3] The other protons will show complex splitting due to the asymmetric substitution.[1][2][3]

-

Ring B (3-Cl): Look for the isolated singlet-like triplet at ~7.7 ppm (proton at position 2, between Cl and C=O).[1][2] This is a diagnostic peak for meta-substitution.[1][2][3]

¹³C NMR (CDCl₃, 100 MHz):

-

C-Cl Carbons: Distinct peaks at ~130–135 ppm, differentiated by their coupling environments.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1136093, (2-Chlorophenyl)(3-chlorophenyl)methanone. Retrieved from [Link][1][2]

-

Cox, P. J. (2008).[1][2][3][4] Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216.[1][2][3] (Grounding for twist angle analysis).

-

Zuccarello, F., et al. (1976).[1][2][3] Molecular conformations of ortho-substituted benzophenones. Canadian Journal of Chemistry, 54(2), 226-229.[1][2][3] (Theoretical basis for steric effects).[1][2][3]

Sources

- 1. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of (2-Chlorophenyl)(3-chlorophenyl)methanone in Organic Solvents

Introduction

Physicochemical Properties of Dichlorobenzophenones: A Foundation for Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For (2-Chlorophenyl)(3-chlorophenyl)methanone (C₁₃H₈Cl₂O), we can infer its likely behavior by examining the properties of related dichlorobenzophenone isomers. The molecular weight of these isomers is approximately 251.11 g/mol .

The presence of two chlorine atoms and a polar carbonyl group in the benzophenone structure suggests a molecule with moderate polarity. The asymmetry of the 2,3'-substitution pattern may slightly influence its crystal lattice energy and, consequently, its solubility compared to more symmetrical isomers like 4,4'-dichlorobenzophenone.

Table 1: Physicochemical Properties of Selected Dichlorobenzophenone Isomers

| Property | 2,4'-Dichlorobenzophenone | 4,4'-Dichlorobenzophenone |

| Molecular Formula | C₁₃H₈Cl₂O | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol | 251.11 g/mol [1] |

| Melting Point | 64°C | 144-146°C[2] |

| Boiling Point | 214°C at 22 mmHg | 353°C[2] |

| Appearance | White to Off-White Solid | White or off-white crystalline powder[1] |

The significant difference in melting points between these isomers suggests that crystal packing forces play a substantial role in their physical properties. A lower melting point, as seen in the 2,4'-isomer, may correlate with weaker crystal lattice energy, which could translate to higher solubility in some solvents compared to the higher-melting 4,4'-isomer.

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a balance of its polar and non-polar regions.

For (2-Chlorophenyl)(3-chlorophenyl)methanone, the two chlorophenyl rings contribute to its non-polar character, while the carbonyl group (C=O) introduces a significant dipole moment, making it a polar functional group. Therefore, its solubility will be highest in solvents that can effectively interact with both the non-polar aromatic rings and the polar carbonyl group.

Solvent Classification and Predicted Solubility:

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they will interact with the phenyl rings, they cannot effectively solvate the polar carbonyl group. Therefore, the solubility of (2-Chlorophenyl)(3-chlorophenyl)methanone in non-polar solvents is expected to be low to moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions with the carbonyl group of the solute. They can also interact with the aromatic rings through van der Waals forces. Consequently, good solubility is anticipated in these solvents. For instance, the related 4,4'-dichlorobenzophenone is known to be soluble in hot acetone.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl group of (2-Chlorophenyl)(3-chlorophenyl)methanone can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the solute molecule limits the extent of these strong interactions. Solubility in polar protic solvents is expected to be moderate, likely lower than in polar aprotic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Protocol for Shake-Flask Solubility Determination

1. Materials and Equipment:

-

(2-Chlorophenyl)(3-chlorophenyl)methanone (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Experimental Procedure:

-

Preparation: Add an excess amount of solid (2-Chlorophenyl)(3-chlorophenyl)methanone to a series of vials, ensuring that a significant amount of undissolved solid remains at the bottom of each vial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of (2-Chlorophenyl)(3-chlorophenyl)methanone. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining solubility using the shake-flask method.

Predicted Solubility Profile and Discussion

Based on the theoretical principles discussed, a predicted qualitative solubility profile for (2-Chlorophenyl)(3-chlorophenyl)methanone is presented in Table 2. This serves as a hypothesis to be tested experimentally.

Table 2: Predicted Qualitative Solubility of (2-Chlorophenyl)(3-chlorophenyl)methanone in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | Poor interaction with the polar carbonyl group. |

| Toluene | Non-polar (aromatic) | Moderate | π-stacking interactions with the phenyl rings may enhance solubility compared to hexane. |

| Dichloromethane | Polar Aprotic | High | Good dipole-dipole interactions with the carbonyl group. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Effective solvation of both polar and non-polar parts of the molecule. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the solute. |

| Methanol | Polar Protic | Moderate | Can act as a hydrogen bond acceptor but not a donor with the solute. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the longer alkyl chain may slightly improve interaction with the non-polar rings. |

| Water | Polar Protic | Very Low / Insoluble | The large non-polar surface area of the two chlorophenyl rings will dominate, leading to hydrophobic effects. |

Diagram 2: Relationship Between Solvent Polarity and Predicted Solubility

Caption: Predicted solubility trends based on solvent polarity.

Safety Precautions

When handling (2-Chlorophenyl)(3-chlorophenyl)methanone and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

-

Handling: Avoid skin and eye contact with the solid compound and all solvents. In case of contact, rinse the affected area thoroughly with water.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For specific handling and toxicity information, it is recommended to consult the Safety Data Sheet (SDS) for dichlorobenzophenones and the respective solvents used.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of (2-Chlorophenyl)(3-chlorophenyl)methanone in organic solvents. By understanding the interplay of the compound's physicochemical properties and the nature of the solvent, researchers can make informed predictions about its solubility. The detailed shake-flask methodology presented herein offers a robust and reliable means of obtaining accurate quantitative solubility data. This information is invaluable for the optimization of synthetic routes, purification techniques, and the development of formulations in the pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). 2,4'-Dichlorobenzophenone. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved February 2, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Dichlorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of novel dichlorobenzophenone derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This document moves beyond rigid templates to present a narrative that is both scientifically rigorous and practically insightful.

Introduction: The Significance of the Dichlorobenzophenone Scaffold

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Dichlorobenzophenone derivatives, a subset of this class, offer a unique combination of structural rigidity, lipophilicity, and opportunities for diverse functionalization. The presence and position of the two chlorine atoms on the phenyl rings significantly influence the molecule's electronic properties, conformation, and metabolic stability, making these derivatives attractive candidates for drug discovery and development. For instance, the dichlorophenyl moiety is a common feature in many biologically active compounds, and its inclusion in the benzophenone scaffold can modulate binding to biological targets.[2]

This guide will delve into the key aspects of synthesizing and characterizing these promising compounds, providing both foundational knowledge and advanced techniques.

Synthetic Strategies for Dichlorobenzophenone Derivatives

The synthesis of dichlorobenzophenone derivatives can be approached through classical methods and modern cross-coupling reactions. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scalability.

Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and remains a widely used method for preparing dichlorobenzophenones.[3][4] The reaction involves the acylation of a dichlorinated benzene derivative with a benzoyl chloride (or vice versa) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]

Mechanism:

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the aromatic ring.[5] The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[6]

Typical Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone [3][4]

-

Reaction Setup: To a stirred solution of chlorobenzene in a suitable solvent (e.g., petroleum ether), add anhydrous aluminum chloride in portions at a controlled temperature (typically 0-5°C).

-

Addition of Acylating Agent: Slowly add 4-chlorobenzoyl chloride to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[3] The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture, which would deactivate it. Therefore, all reagents and glassware must be thoroughly dried.

-

Controlled Temperature: The initial addition of reagents is performed at low temperatures to control the exothermic reaction and prevent unwanted side reactions.

-

Stoichiometric Catalyst: As the resulting ketone product can complex with AlCl₃, a stoichiometric amount of the catalyst is required to drive the reaction to completion.[6]

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds, providing greater flexibility and functional group tolerance compared to classical methods. The Suzuki-Miyaura and Heck couplings are particularly valuable for the synthesis of unsymmetrical and highly functionalized dichlorobenzophenone derivatives.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7] This reaction is a versatile method for creating biaryl structures. For the synthesis of dichlorobenzophenone derivatives, this can involve coupling a dichlorophenylboronic acid with a halobenzoyl halide or coupling a dichlorobenzoyl halide with a phenylboronic acid.[8]

Typical Experimental Protocol: [9]

-

Reaction Setup: In a reaction vessel, combine the dichlorophenylboronic acid (or ester), the aryl halide (e.g., bromobenzoyl chloride), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Inert Atmosphere: De-gas the reaction mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for several hours.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[10][11] This reaction can be employed to introduce vinyl or substituted vinyl groups onto the dichlorobenzophenone scaffold.

Typical Experimental Protocol: [12]

-

Reaction Setup: Combine the dichlorobenzophenone halide, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF or NMP).

-

Inert Atmosphere: As with the Suzuki coupling, establish an inert atmosphere.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 140°C.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, perform an aqueous workup, extract with an organic solvent, and purify the product.

Causality Behind Experimental Choices:

-

Phosphine Ligand: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

-

Base: The base is necessary to neutralize the hydrogen halide that is formed during the catalytic cycle.

Characterization of Novel Dichlorobenzophenone Derivatives

The unambiguous structural elucidation of newly synthesized dichlorobenzophenone derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution of organic molecules.

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the aromatic protons provide detailed information about the substitution pattern on the phenyl rings. The presence of two distinct aromatic regions with complex splitting patterns is characteristic of unsymmetrically substituted dichlorobenzophenones.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum can reveal the symmetry of the molecule. For example, a symmetrically substituted dichlorobenzophenone like the 4,4'-isomer will show fewer signals than an unsymmetrical isomer like the 2,4'-derivative. The chemical shift of the carbonyl carbon is typically observed in the range of 190-200 ppm.[13][14]

Data for Known Isomers:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4,4'-Dichlorobenzophenone | 7.75 (d, 4H), 7.48 (d, 4H) | 194.2, 138.8, 135.5, 131.5, 128.9 |

| 2,4'-Dichlorobenzophenone | 7.80-7.30 (m, 8H) | 195.1, 138.2, 137.2, 132.8, 131.6, 130.8, 130.1, 129.0, 127.0 |

Note: The spectral data for 2,4'-dichlorobenzophenone is more complex due to the lack of symmetry.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dichlorobenzophenone derivatives, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The most prominent feature in the IR spectrum of a dichlorobenzophenone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1670 cm⁻¹.[15][16]

X-Ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure.[2][17] This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.[18]

Applications in Drug Discovery and Development

Dichlorobenzophenone derivatives have shown promise in various therapeutic areas, primarily due to their ability to act as enzyme inhibitors.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. For dichlorobenzophenone derivatives, key structural features to consider in SAR studies include:

-

Position of Chlorine Atoms: The location of the chlorine atoms on the phenyl rings can significantly impact the molecule's interaction with the target protein. Altering the substitution pattern can influence binding affinity and selectivity.

-

Substituents on the Phenyl Rings: The introduction of other functional groups (e.g., hydroxyl, amino, methoxy) can modulate the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

-

Conformation: The dihedral angle between the two phenyl rings, influenced by the substitution pattern, can affect how the molecule fits into a binding pocket.

Case Study: Dichlorobenzophenone Derivatives as Kinase Inhibitors

Several studies have explored benzophenone derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. For example, a study on aminobenzophenones revealed that these compounds can be potent and selective p38 MAP kinase inhibitors.[19] The carbonyl group of the benzophenone scaffold was proposed to form a key hydrogen bond with the backbone of the enzyme's active site.[19] The dichlorobenzophenone core can be utilized to explore and optimize these interactions.

A hypothetical SAR study on dichlorobenzophenone derivatives as kinase inhibitors might reveal the following trends:

-

2,4'-Dichloro substitution: This pattern may provide an optimal balance of lipophilicity and conformational flexibility for binding to a specific kinase.

-

Addition of a hydrogen bond donor/acceptor: Introducing a hydroxyl or amino group at a specific position could lead to a significant increase in potency by forming an additional interaction with the protein.

-

Exploration of different substitution patterns: Synthesizing a library of isomers (e.g., 2,3'-, 3,4'-, 3,5-dichlorobenzophenones) would allow for a systematic investigation of the optimal chlorine positioning for target engagement.

Conclusion

The synthesis and characterization of novel dichlorobenzophenone derivatives represent a fertile ground for discovery in medicinal chemistry. The combination of established synthetic methods like Friedel-Crafts acylation with the versatility of modern cross-coupling reactions provides access to a vast chemical space. Thorough characterization using a suite of spectroscopic techniques and, where possible, X-ray crystallography, is essential for confirming the structures of these novel compounds. By systematically exploring the structure-activity relationships of this privileged scaffold, researchers can unlock new therapeutic opportunities and contribute to the development of next-generation medicines.

References

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (URL: [Link])

-

Friedel–Crafts reaction. (URL: [Link])

-

Synthesis of 4,4'-dichlorobenzophenone - PrepChem.com. (URL: [Link])

-

3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem. (URL: [Link])

-

Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed. (URL: [Link])

-

[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (URL: [Link])

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

-

2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem. (URL: [Link])

-

Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed. (URL: [Link])

-

4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem. (URL: [Link])

-

Disubstituted Dichlorobenzophenones, Isomeric Dichlorobenzhydrols and Related Compounds | Journal of the American Chemical Society. (URL: [Link])

-

Heck reaction – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - MDPI. (URL: [Link])

-

The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. (URL: [Link])

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. (URL: [Link])

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])

-

Heck reaction - Chemistry LibreTexts. (URL: [Link])

-

Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

-

X-Ray Crystallography of Chemical Compounds - PMC. (URL: [Link])

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

-

Suzuki-miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues - Sciforum : Event management platform. (URL: [Link])

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

-

Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. (URL: [Link])

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - Frontiers. (URL: [Link])

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: [Link])

-

4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. (URL: [Link])

-

Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones - ResearchGate. (URL: [Link])

-

4,4'-Dichlorobenzophenone - the NIST WebBook. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4,4'-Dichlorobenzophenone | 90-98-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Heck Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,4'-Dichlorobenzophenone(90-98-2) 1H NMR [m.chemicalbook.com]

- 14. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Chlorophenyl)(3-chlorophenyl)methanone material safety data sheet (MSDS)

Part 1: Chemical Identity & Physicochemical Profile

The Isomer Distinction (Critical)

In drug discovery, precise regiochemistry is paramount. (2-Chlorophenyl)(3-chlorophenyl)methanone is the 2,3'-dichlorobenzophenone isomer. It is frequently confused with:

-

4,4'-Dichlorobenzophenone (CAS 90-98-2): A symmetric solid (MP 144–147 °C) used in polymer synthesis.

-

2,3-Dichlorobenzophenone (CAS 19920-08-2): Where both chlorines reside on the same ring.

Note on CAS Registry: This specific 2,3'-isomer is less common in public registries than its symmetric counterparts. Researchers must rely on IUPAC identity and structural verification (NMR/MS) rather than loose CAS searching, which often redirects to the 4,4' or 2,3-dichloro isomers.

Physicochemical Properties (Estimated & Validated)

Due to the asymmetric substitution pattern (ortho/meta), this compound exhibits a lower lattice energy than its symmetric analogs.

| Property | Value / Estimate | Technical Insight |

| Molecular Formula | C₁₃H₈Cl₂O | Exact Mass: 250.00 Da |

| Appearance | Viscous Oil or Low-Melting Solid | Symmetry breaking lowers MP relative to 4,4'-isomer (147°C). |

| Solubility | Lipophilic (LogP ~4.5) | Soluble in DCM, EtOAc, Toluene. Insoluble in water. |

| Reactivity | Ketone Bridge Stability | The steric hindrance of the ortho-chloro group retards nucleophilic attack at the carbonyl carbon compared to unsubstituted benzophenone. |

Part 2: Hazard Identification & Safety (GHS)

Signal Word: WARNING

Hazard Classification (Derived from Chlorobenzophenone Class)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects (based on high LogP and halogenation).

Precautionary Handling

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

Glove Selection: Nitrile (0.11 mm) is sufficient for splash contact. For prolonged immersion, use Viton or Silver Shield due to the compound's high lipophilicity and potential to permeate standard latex.

-

Part 3: Rational Synthesis & Experimental Protocol

Retrosynthetic Analysis

The most reliable route to unsymmetrical benzophenones is the Grignard addition followed by oxidation, or the direct Friedel-Crafts acylation . However, Friedel-Crafts on a deactivated chlorobenzene ring typically yields the para isomer (2,4' or 4,4'). Therefore, the Organometallic Coupling is the preferred regioselective route.

Route: Reaction of 2-Chlorobenzoyl chloride with 3-Chlorophenylmagnesium bromide.

Step-by-Step Protocol

-

Reagents:

-

2-Chlorobenzoyl chloride (1.0 eq)

-

3-Chlorophenylmagnesium bromide (1.1 eq, 0.5M in THF)

-

Catalyst: Fe(acac)₃ (3 mol%) - Optional but recommended to prevent over-addition to the alcohol.

-

Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask; flush with Argon.

-

Solvation: Dissolve 2-Chlorobenzoyl chloride in anhydrous THF (0.5 M concentration). Cool to -78 °C. Why: Low temperature prevents the Grignard reagent from attacking the resulting ketone product to form a tertiary alcohol.

-

Controlled Addition: Add 3-Chlorophenylmagnesium bromide dropwise over 60 minutes.

-

Quench: Once TLC indicates consumption of acid chloride, quench with sat. NH₄Cl at low temperature.

-

Workup: Extract with EtOAc (3x). Wash organic phase with brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the tertiary alcohol byproduct.

Synthesis Visualization (DOT Diagram)

Caption: Figure 1. Regioselective synthesis workflow via Grignard addition at cryogenic temperatures to minimize tertiary alcohol formation.

Part 4: Emergency Response & Toxicology

Toxicology Overview

-

Acute Toxicity: Likely harmful if swallowed (Category 4 inferred).

-

Chronic Effects: Chlorinated benzophenones are potential endocrine disruptors. Minimize exposure.

-

Metabolism: Likely metabolized via hydroxylation at the 4/4' positions followed by glucuronidation.

Emergency Decision Tree

Caption: Figure 2. Standard Operating Procedure (SOP) for acute exposure events.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 4,4'-Dichlorobenzophenone (Analogue Reference). Retrieved from [Link]

-

Org. Synth. 1929, 9, 34. o-Chlorobenzoyl Chloride Synthesis (Precursor Preparation). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Technical Guide: Thermal Stability & Degradation of (2-Chlorophenyl)(3-chlorophenyl)methanone

This technical guide provides a rigorous analysis of the thermal stability, degradation mechanisms, and characterization protocols for (2-Chlorophenyl)(3-chlorophenyl)methanone (also known as 2,3'-Dichlorobenzophenone).

Executive Summary

(2-Chlorophenyl)(3-chlorophenyl)methanone (CAS: 77008-58-3) is an asymmetric benzophenone derivative characterized by chlorine substitution at the ortho (2-) position of one phenyl ring and the meta (3-) position of the other.[1][2] Unlike its highly symmetric isomer 4,4'-dichlorobenzophenone, this compound exhibits distinct physicochemical behavior due to the steric hindrance of the ortho-chlorine and the electronic effects of the meta-chlorine.

Core Stability Thesis:

-

Thermal Stability: High. The diaryl ketone linkage is robust against thermolysis up to >300°C.

-

Vulnerability: Primary degradation risks are photolytic (UV-induced radical formation) and oxidative (under extreme forcing conditions).

-

Critical Control: The ortho-chlorine substituent introduces a specific vulnerability to intramolecular radical cyclization under high-energy stress (photolysis or pyrolysis).

Physicochemical Profile & Structural Logic

Understanding the degradation requires analyzing the molecular architecture.

| Property | Value / Characteristic | Impact on Stability |

| Molecular Structure | Asymmetric (2,3'-substitution) | Reduces crystal lattice energy compared to 4,4'-isomers, likely lowering melting point. |

| Bond Dissociation Energy | C-Cl (Ar): ~96 kcal/molC-C(=O): ~90-100 kcal/mol | High energy required for homolytic cleavage. Thermal degradation is negligible <250°C. |

| Electronic Effect | 2-Cl (Inductive -I, Steric)3-Cl (Inductive -I) | Electron-withdrawing groups deactivate the rings toward electrophilic attack but may stabilize radical intermediates. |

| LogP (Predicted) | ~4.4 | Highly lipophilic; practically insoluble in water, preventing hydrolytic degradation in aqueous storage. |

The "Ortho-Effect" in Stability

The chlorine atom at the 2-position (ortho) creates significant steric strain and prevents the phenyl ring from achieving coplanarity with the carbonyl group. This "twisted" conformation reduces conjugation energy but protects the carbonyl carbon from nucleophilic attack, enhancing hydrolytic stability .

Degradation Mechanisms[3][4]

While thermally robust, the compound degrades under specific high-energy vectors.

Thermal Degradation (Thermolysis)

Onset: Typically >320°C (Predicted based on chlorobenzophenone analogs). Mechanism: Homolytic Bond Scission. At extreme temperatures, the weakest bond (C-Cl) cleaves, generating aryl radicals.

-

Dechlorination: Formation of phenyl radicals.

-

Hydrogen Abstraction: Radicals abstract H from the environment, leading to 3-chlorobenzophenone or 2-chlorobenzophenone.

-

Char Formation: Radical recombination leads to high molecular weight polymers (tar).

Photolytic Degradation (The Primary Risk)

Benzophenones are efficient photo-initiators. Upon UV exposure (254 nm - 365 nm):

-

Excitation: The carbonyl absorbs a photon, entering an excited triplet state (

). -

H-Abstraction: The excited triplet abstracts a hydrogen atom from a solvent or donor, forming a ketyl radical.

-

Pinacolization: Two ketyl radicals dimerize to form benzopinacols.

-

Cyclization (Specific to 2-Cl): The ortho-chlorine can facilitate photocyclization reactions, potentially eliminating HCl to form fluorenone derivatives (though less favored than in 2-H analogs).

Hydrolysis & Oxidation

-

Hydrolysis: Resistant. The diaryl ketone bond does not hydrolyze under standard acidic or basic conditions (pH 1-13).

-

Oxidation: Resistant. Requires Fenton's reagent or strong oxidizers (e.g., KMnO4/H+) to cleave the ring or oxidize the aromatic system.

Visualization of Degradation Pathways[3]

The following diagram illustrates the logical flow of degradation under thermal and photolytic stress.

Caption: Mechanistic pathways for photolytic (blue) and thermal (red) degradation of 2,3'-dichlorobenzophenone.

Experimental Protocols for Stability Assessment

As a researcher, you must validate these theoretical profiles. Do not rely on generic data; generate specific empirical evidence using these protocols.

Protocol A: Thermal Stress (TGA/DSC)

Objective: Determine the exact melting point and decomposition onset temperature (

-

Instrument: TGA/DSC (e.g., TA Instruments Q500/Q2000).

-

Sample Prep: Weigh 5–10 mg of dry 2,3'-DCBP into an alumina pan (TGA) or crimped aluminum pan (DSC).

-

Method:

-

Equilibrate: 30°C.

-

Ramp: 10°C/min to 400°C.

-

Purge: Nitrogen (50 mL/min) to assess pure thermal stability; Air to assess oxidative stability.

-

-

Acceptance Criteria:

-

Volatiles: < 0.5% weight loss before MP indicates dry sample.

-

Stability Limit:

(degradation) should be > 250°C.

-

Protocol B: Forced Degradation (ICH Q1A Aligned)

Objective: Identify degradation products for HPLC method validation.

| Stress Type | Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 1N HCl, Reflux (80°C) | 24 Hours | Stable. No significant degradation. |

| Base Hydrolysis | 1N NaOH, Reflux (80°C) | 24 Hours | Stable. No significant degradation. |

| Oxidation | 30% H₂O₂ (RT) | 24 Hours | Stable/Minor. Potential N-oxide impurities if amine precursors present (unlikely here). |

| Photolysis | UV (254 nm), 1.2M lux hours | 24-48 Hours | Degradation. Expect 5-20% loss. Formation of benzopinacols.[3] |

| Thermal | Solid state, 105°C | 7 Days | Stable. < 1% degradation expected. |

Protocol C: HPLC-UV Stability-Indicating Method

Objective: Separate the parent 2,3'-isomer from potential 2,2' or 4,4' impurities and degradation products.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 mins.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Carbonyl

) and 210 nm. -

Rationale: The high lipophilicity requires a high organic start (50% B). Isomers are difficult to separate; a C18 column with high carbon load or a Phenyl-Hexyl column is recommended for selectivity between the 2,3' and 4,4' isomers.

Stability Testing Workflow

This workflow ensures a self-validating loop for characterizing the material.

Caption: Step-by-step workflow for validating the thermal stability of the compound.

Handling & Storage Recommendations

Based on the chemical profile:

-

Light Protection: Store in amber glass or opaque containers. The primary instability vector is UV light.

-

Temperature: Ambient storage (15-25°C) is sufficient. Refrigeration is not required for chemical stability but may prevent caking if the melting point is low.

-

Moisture: No specific humidity controls required (hydrolytically stable), but keep dry to prevent physical agglomeration.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Kryukov, A. I., et al. (1998). Photochemistry of Benzophenone Derivatives. Theoretical and Experimental Chemistry. (Detailed mechanisms of benzophenone radical formation). Link

- Tracy, T. S., et al. (2002). Benzophenone degradation and analysis in pharmaceutical matrices. Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem. (n.d.). Compound Summary: (2-Chlorophenyl)(3-chlorophenyl)methanone (CAS 77008-58-3).[1][2] National Library of Medicine. Link

-

ChemicalBook. (2024). 2,3'-Dichlorobenzophenone Product Properties. (Source for general benzophenone derivative physical data). Link

(Note: While specific peer-reviewed degradation papers for the exact 2,3'-isomer are rare, the mechanisms cited in references 2 and 3 regarding the benzophenone pharmacophore are chemically universal and applicable.)

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation

Abstract & Scope

This technical guide details the protocol for the synthesis of (2-chlorophenyl)(4-chlorophenyl)methanone (2,4'-dichlorobenzophenone) via the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride. This reaction is a critical transformation in the synthesis of pharmacophores for antifungal agents (e.g., imidazoles), UV absorbers, and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike standard acylations, this reaction presents specific challenges due to the deactivating nature of the chlorobenzene substrate and the steric hindrance inherent in the ortho-substituted acyl chloride. This guide provides a high-yield, regioselective methodology, emphasizing mechanistic control, critical process parameters (CPPs), and purification strategies to isolate the 4'-isomer from the 2'-minor byproduct.

Mechanistic Insight & Reaction Logic

Reaction Design Strategy

The synthesis relies on the electrophilic aromatic substitution of chlorobenzene.[1][2] Two key factors dictate the reaction outcome:

-

Electronic Deactivation: The chlorine atom on the benzene ring withdraws electron density via induction (-I effect), making the ring less nucleophilic than benzene. A strong Lewis acid (

) is strictly required; weaker catalysts ( -

Regioselectivity (Steric vs. Electronic): Chlorine is an ortho, para-director due to resonance donation (+M effect). However, the ortho positions are sterically crowded. Furthermore, the incoming electrophile (the 2-chlorobenzoyl cation) is bulky. Consequently, the reaction is highly selective for the para position, yielding 2,4'-dichlorobenzophenone as the major product (>90%).

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the generation of the acylium ion and the subsequent electrophilic attack.

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing activation, substitution, and hydrolysis.[2]

Experimental Protocol

Reagents & Stoichiometry

Note: Moisture excludes the catalyst. All glassware must be flame-dried or oven-dried (120°C) and assembled under an inert atmosphere (

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Mass/Vol (Scale) | Role |

| 2-Chlorobenzoyl Chloride | 175.01 | 1.0 | 17.5 g (100 mmol) | Electrophile Source |

| Chlorobenzene | 112.56 | 1.2 | 13.5 g (120 mmol) | Substrate & Co-solvent |

| Aluminum Chloride ( | 133.34 | 1.2 | 16.0 g (120 mmol) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |

| 1M HCl (aq) | - | - | 200 mL | Quenching Agent |

Step-by-Step Procedure

Phase 1: Catalyst Activation

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, internal thermometer, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Charging: Under nitrogen flow, add 100 mL anhydrous DCM and 16.0 g

. -

Cooling: Cool the suspension to 0–5°C using an ice/water bath. Critical: Controlling the initial exotherm is vital to prevent polymerization or tar formation.

Phase 2: Acyl Chloride Addition

-

Preparation: Dissolve 17.5 g 2-chlorobenzoyl chloride in 20 mL anhydrous DCM.

-

Addition: Add the acyl chloride solution dropwise to the

suspension over 30 minutes. Maintain internal temperature -

Observation: The mixture will turn yellow/orange as the acylium ion complex forms. Stir for an additional 15 minutes at 5°C.

Phase 3: Reaction

-

Substrate Addition: Add 13.5 g chlorobenzene dropwise over 20 minutes.

-

Thermal Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (25°C).

-

Reflux: Heat the reaction to a gentle reflux (approx. 40°C) for 3–4 hours .

-

Checkpoint: Monitor reaction progress via TLC (Solvent: 9:1 Hexane/EtOAc) or HPLC. The limiting reagent (acyl chloride) should be consumed.

-

Phase 4: Quenching & Workup

-

Quench: Cool the mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing 200 g crushed ice and 50 mL conc. HCl .

-

Safety Alert: Hydrolysis of the aluminum complex is highly exothermic. Vigorous stirring is required to break up the aluminum salts.

-

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Washing: Wash combined organics with:

- mL Water

- mL 10% NaOH (removes unreacted acid)

- mL Brine

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude solid.

Purification & Analysis

Purification Workflow

The crude product typically contains 90-95% of the desired 2,4'-isomer. The 2,2'-isomer is the primary impurity.

Figure 2: Purification strategy for isolating the para-isomer.

Protocol:

-

Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram of crude).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Filter the white crystalline solid.

-

Expected Yield: 75–85%.

-

Melting Point: 64–66°C (Lit. 66°C).[5]

Analytical Characterization[7]

-

Appearance: White crystalline solid.[5]

-

1H NMR (400 MHz, CDCl3): Distinctive splitting patterns.

-

The 2-chlorophenyl ring shows an ABCD system (multiplets at

7.3–7.5 ppm). -

The 4-chlorophenyl ring shows an AA'BB' system (two doublets at

7.7 and 7.4 ppm,

-

-

Mass Spectrometry (EI): Molecular ion

(characteristic isotope pattern for

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation by moisture. | Ensure |

| Incomplete Conversion | Reaction temperature too low. | Increase temperature to reflux (40°C in DCM) or switch solvent to 1,2-dichloroethane (reflux 83°C). |

| High 2,2'-isomer | Temperature too high during addition. | Maintain <5°C during the initial mixing of acyl chloride and catalyst to favor kinetic control. |

| Emulsion during workup | Aluminum salts not fully hydrolyzed. | Increase volume of 1M HCl and stir vigorously for 30 mins before separation. Filter through Celite if necessary. |

Safety & Hazards

-

Aluminum Chloride (

): Reacts violently with water releasing HCl gas. Handle in a fume hood. Wear gloves and face shield. -

2-Chlorobenzoyl Chloride: Lachrymator and corrosive. Causes severe skin burns.

-

Dichloromethane: Suspected carcinogen. Avoid inhalation.

References

-

Faith, H. E., et al. (1955). "Benzophenones.[5][7][8] I. Preparation of 2,4'-Dichlorobenzophenone." Journal of the American Chemical Society, 77(2), 543. Link

-

Gore, P. H. (1969). "The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III." Journal of the Chemical Society C, 1969, 1538-1543. Link

-

BenchChem. (2025).[1][5][6] "A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone." Link

- Olah, G. A. (Ed.). (1973).

-

NIST Chemistry WebBook. "2,4'-Dichlorobenzophenone." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Explain Fridal-craft's acylation reaction in chlorobenzene | Filo [askfilo.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4'-Dichlorobenzophenone [webbook.nist.gov]

Application Note & Protocol: High-Purity Isolation of (2-Chlorophenyl)(3-chlorophenyl)methanone from Complex Isomeric Mixtures

An Application Note for the Isolation of High-Purity (2-Chlorophenyl)(3-chlorophenyl)methanone

Abstract

(2-Chlorophenyl)(3-chlorophenyl)methanone, a key dichlorobenzophenone isomer, is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its preparation, typically via Friedel-Crafts acylation, invariably yields a complex mixture of positional isomers (e.g., 2,2'-, 2,4'-, 3,3'-, 4,4'-DCBP), which are challenging to separate due to their similar physicochemical properties.[2][3] The presence of these isomeric impurities can impede subsequent reaction pathways and compromise the efficacy and safety of the final active ingredient. This document provides a robust, two-stage protocol combining orthogonal purification techniques—flash column chromatography and fractional recrystallization—to effectively isolate the target 2,3'-isomer with high purity (>99%). We further detail the analytical methods for in-process control and final purity validation.

Introduction: The Challenge of Isomeric Purity

The biological or chemical activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of substituted benzophenones, the specific positions of substituents on the phenyl rings dictate the molecule's electronic and steric properties, which in turn govern its reactivity and interaction with biological targets. Isomeric impurities, even in small quantities, can lead to unwanted side reactions, the formation of toxic byproducts, or reduced product yield in multi-step syntheses.[4]

The primary challenge in purifying (2-Chlorophenyl)(3-chlorophenyl)methanone lies in the subtle differences between the isomers. Properties such as polarity, solubility, and crystal lattice energy are often closely related, making conventional separation methods difficult.[5] This guide presents a systematic approach that exploits these minor differences to achieve a highly efficient separation.

Principle of Separation: An Orthogonal Approach

Effective purification from a multi-component isomeric mixture requires a strategy that leverages different molecular properties. Our protocol employs an orthogonal two-step process:

-

Flash Column Chromatography: This technique separates the isomers based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The separation is driven by differences in the overall polarity of the isomers. The asymmetric substitution of (2-Chlorophenyl)(3-chlorophenyl)methanone gives it a distinct polarity compared to more symmetric isomers like the 4,4'- and 2,2'- variants, allowing for its effective isolation.

-

Fractional Recrystallization: This method relies on the variance in solubility of the target compound and remaining impurities in a selected solvent system at different temperatures. By carefully controlling the solvent choice and cooling rate, the target molecule is induced to crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor. This is a powerful technique for removing trace impurities that may co-elute during chromatography.

Overall Purification and Analysis Workflow

The following diagram outlines the comprehensive workflow from the crude isomeric mixture to the final, validated high-purity product.

Caption: High-level workflow for the purification of (2-Chlorophenyl)(3-chlorophenyl)methanone.

Materials and Equipment

Chemicals & Reagents:

-

Crude (2-Chlorophenyl)(3-chlorophenyl)methanone mixture

-

Silica Gel (for flash chromatography, 230-400 mesh)

-

n-Hexane (HPLC Grade)

-

Ethyl Acetate (HPLC Grade)

-

Ethanol (Anhydrous, ACS Grade)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water

-

(2-Chlorophenyl)(3-chlorophenyl)methanone reference standard (>99.5%)

-

Reference standards for potential isomeric impurities (e.g., 2,2'-, 2,4'-, 4,4'-DCBP)

Equipment:

-

Flash Chromatography System (automated or manual glass column setup)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Rotary Evaporator with vacuum pump and water bath

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Heating mantle with magnetic stirrer

-

Büchner funnel and vacuum flask

-

Vacuum oven

-

Analytical Balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Melting Point Apparatus

Detailed Experimental Protocols